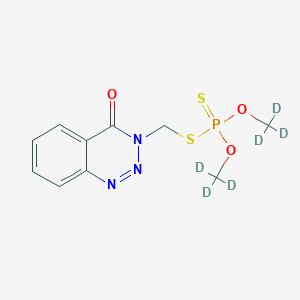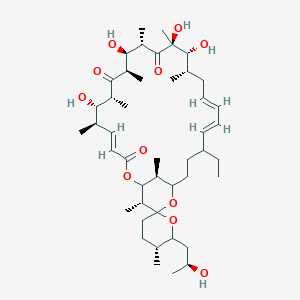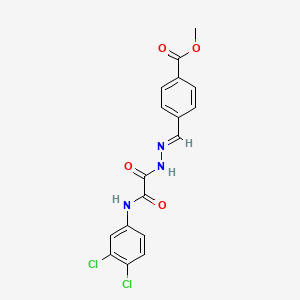
Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is particularly interesting due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms can significantly alter the physical and chemical properties of the molecule, making it useful for specific research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone typically involves the deuteration of 4-hydroxybenzaldehyde. This process can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated reagents like deuterium oxide (D2O) in the presence of a base to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling temperature, pressure, and the concentration of deuterium gas.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The deuterium atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)carboxylic acid.
Reduction: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanol.
Substitution: Various deuterated phenyl derivatives depending on the substituent introduced.
Chemistry:
Isotope Labeling: Used in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Kinetic Isotope Effects: Investigating the effects of deuterium substitution on reaction rates and mechanisms.
Biology:
Metabolic Studies: Tracing metabolic pathways and studying enzyme kinetics using deuterated compounds.
Protein Structure Analysis: Deuterium exchange experiments to study protein folding and dynamics.
Medicine:
Pharmaceutical Research: Developing deuterated drugs with improved metabolic stability and reduced side effects.
Diagnostic Imaging: Enhancing the contrast in imaging techniques like MRI.
Industry:
Material Science: Developing deuterated polymers and materials with unique properties.
Catalysis: Studying the effects of deuterium on catalytic processes and reaction mechanisms.
作用机制
The mechanism by which Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone exerts its effects is primarily through the alteration of reaction kinetics and pathways due to the presence of deuterium. Deuterium atoms form stronger bonds compared to hydrogen, leading to changes in bond dissociation energies and reaction rates. This can affect molecular targets and pathways, making the compound useful for studying specific biochemical and chemical processes.
相似化合物的比较
- Deuterio-(4-deuteriooxyphenyl)methanone
- Deuterio-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone
- Deuterio-(2,3,5,6-tetradeuterio-4-methoxyphenyl)methanone
Comparison: Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone is unique due to the extensive deuteration at multiple positions, which can significantly alter its physical and chemical properties compared to partially deuterated analogs. This extensive deuteration makes it particularly useful for detailed mechanistic studies and applications requiring high isotopic purity.
属性
CAS 编号 |
284474-48-2 |
|---|---|
分子式 |
C7H6O2 |
分子量 |
128.16 g/mol |
IUPAC 名称 |
deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D,5D/hD |
InChI 键 |
RGHHSNMVTDWUBI-QNKSCLMFSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])O[2H])[2H] |
规范 SMILES |
C1=CC(=CC=C1C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)
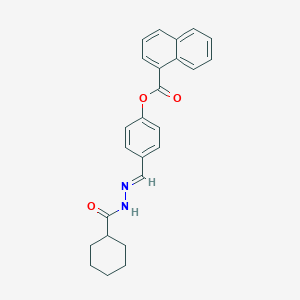
![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
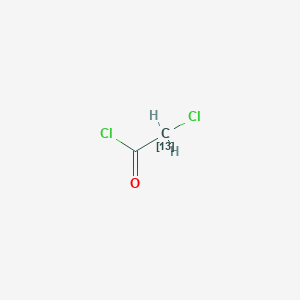
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

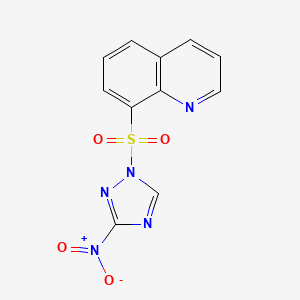
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
